molecular formula C12H7Cl2N3 B2557973 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1326816-77-6

4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2557973
CAS No.: 1326816-77-6
M. Wt: 264.11
InChI Key: NGLJJYGXHIZWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine

Molecular Architecture and IUPAC Nomenclature

This compound is a bicyclic heterocyclic compound composed of a pyrazolo[1,5-a]pyrazine core with two substituents: a chlorine atom at position 4 and a 3-chlorophenyl group at position 2. The IUPAC nomenclature reflects the systematic arrangement of substituents on the fused ring system. The pyrazolo[1,5-a]pyrazine scaffold consists of a five-membered pyrazole ring fused to a six-membered pyrazine ring, with the numbering following IUPAC guidelines for fused heterocycles.

The 3-chlorophenyl substituent introduces steric and electronic effects, with the chlorine atom at the meta position of the phenyl ring influencing the compound’s spatial and reactivity profile. The core structure’s planarity, inherent to fused aromatic systems, contributes to potential π-π interactions and hydrogen-bonding capabilities.

Crystallographic Analysis and Bonding Patterns

While specific X-ray crystallographic data for this compound is not directly reported, insights can be drawn from structurally analogous compounds. For example, low-temperature crystallography of related pyrazolo derivatives reveals key features:

  • Hydrogen-Bonding Networks : Pyrazolo[1,5-a]pyrazines often exhibit intermolecular N–H⋯N hydrogen bonds, forming trimeric assemblies or herringbone packing motifs.
  • Bond Lengths and Angles : The pyrazolo ring typically displays alternating single and double bonds, with N–N bond lengths around 1.35–1.40 Å. Chlorine substituents engage in weak van der Waals interactions or halogen bonding.
  • Crystallographic Disorder : Proton disorder at nitrogen atoms or substituent positions may occur, as seen in 4-chloro-1H-pyrazole, where NH protons occupy two positions with 50% occupancy.

A hypothetical crystal packing model for this compound would likely involve:

  • Stacking Interactions : Offset π-π stacking between aromatic rings.
  • Halogen Interactions : C–Cl⋯π or C–Cl⋯C interactions due to the electron-withdrawing chlorine atoms.
Structural Feature Typical Values/Patterns Relevance
N–N bond length 1.35–1.40 Å Ring strain and aromaticity
C–Cl bond length ~1.72 Å Halogen bonding and steric effects
Hydrogen-bonding motifs N–H⋯N (2.85–3.00 Å) Crystal stabilization and packing

Comparative Structural Analysis with Pyrazolo[1,5-a]pyrazine Derivatives

The structural features of this compound differentiate it from other derivatives in key ways:

Substituent Positional Effects
  • 3-Chlorophenyl vs. 4-Chlorophenyl : The meta-chlorinated phenyl group introduces greater steric hindrance and distinct electronic effects compared to para-substituted analogs. This alters intermolecular interactions and potential reactivity.
  • Core Chlorination : The 4-chloro substituent on the pyrazolo ring enhances electron-deficient character, influencing solubility and hydrogen-bonding capacity.
Electronic and Steric Influences
  • Electron-Withdrawing Effects : Chlorine atoms reduce electron density in the pyrazolo and phenyl rings, potentially modulating π-π stacking and redox properties.
  • Steric Bulk : The 3-chlorophenyl group creates a more hindered environment than smaller substituents (e.g., methyl or methoxy), affecting crystal packing and reaction selectivity.
Crystal Packing Trends

Pyrazolo[1,5-a]pyrazines with aromatic substituents often adopt herringbone or layered arrangements. The 3-chlorophenyl group may disrupt this pattern due to steric clashes, favoring alternative packing motifs like slipped π-stacking or halogen-driven interactions.

Properties

IUPAC Name

4-chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3/c13-9-3-1-2-8(6-9)10-7-11-12(14)15-4-5-17(11)16-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLJJYGXHIZWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN3C=CN=C(C3=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chlorophenylhydrazine with 4-chloro-3-nitrobenzaldehyde, followed by cyclization in the presence of a base such as potassium carbonate . The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazolo[1,5-a]pyrazine oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₇Cl₂N₃
  • Molecular Weight : 264.11 g/mol
  • Structural Features : The compound consists of a bicyclic pyrazolo[1,5-a]pyrazine framework with chlorine substituents that enhance its reactivity.

Anticancer Activity

4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine has shown promising anticancer properties through its interaction with Cyclin-Dependent Kinase 2 (CDK2). By inhibiting CDK2, it affects the cell cycle progression, particularly the transition from the G1 phase to the S phase, leading to cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Key Findings :

  • Cytotoxicity Studies : Research indicates that derivatives of this compound exhibit IC50 values lower than established chemotherapeutics like cisplatin, highlighting its potential as a new anticancer agent .
  • Mechanistic Insights : Studies have shown that the compound induces apoptosis via multiple pathways, including modulation of proteins critical for cell survival .

Proteomics

The unique structural features of this compound make it a valuable compound for proteomics research. Its ability to interact with various biological targets suggests potential applications in understanding disease mechanisms and developing therapeutic strategies .

Applications in Proteomics :

  • Interaction studies are crucial for determining binding affinities with enzymes and receptors involved in disease pathways.
  • The compound's reactivity allows it to serve as an intermediate in synthesizing more complex organic molecules .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Nucleophilic substitution reactions due to the presence of chlorine atoms.
  • Multi-step synthesis allowing for high yields and purity suitable for laboratory and industrial applications .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of various pyrazole derivatives on breast cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects comparable to established treatments like doxorubicin .

Case Study 2: Mechanistic Pathways

Research focused on the mechanisms through which pyrazole compounds induce apoptosis revealed activation of caspases and modulation of key apoptotic proteins. This understanding is crucial for developing targeted therapies .

Mechanism of Action

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrazine Derivatives

The following table compares key structural and physicochemical properties of 4-chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine with related pyrazolo[1,5-a]pyrazine derivatives:

Compound Name Substituents (Position 2) Molecular Formula Molecular Weight Key Features
This compound 3-Chlorophenyl C₁₂H₇Cl₂N₃ 264.11 g/mol High lipophilicity; dual chloro groups
4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine 4-Fluorophenyl C₁₂H₇ClFN₃ 247.66 g/mol Lower logP than chloro analogs; enhanced solubility
4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine Trifluoromethyl C₇H₃ClF₃N₃ 233.57 g/mol Electron-withdrawing CF₃ group; compact structure
4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine 3,4-Dimethoxyphenyl C₁₄H₁₂ClN₃O₂ 297.72 g/mol Methoxy groups improve solubility; polar surface area

Key Observations :

  • Electronic Effects : The trifluoromethyl group in the CF₃ analog introduces strong electron-withdrawing effects, which may alter binding kinetics in enzyme inhibition .

Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines differ in their nitrogen arrangement but share pharmacological relevance. For example:

  • Compound 9 (Pyrazolo[1,5-a]pyrimidine) : Exhibited an IC₅₀ of 63.2 µM against MCF-7 cancer cells .
  • Compound 7c (Pyrazolo[1,5-a]pyrimidine) : Demonstrated potent antitumor activity (IC₅₀ = 2.70 µM against HEPG2-1) due to optimized substituents .

Comparison with Target Compound :

  • Core Structure : Pyrazolo[1,5-a]pyrimidines have a pyrimidine ring, enabling hydrogen bonding with kinases, whereas the pyrazine core in the target compound may favor different binding interactions .
  • Activity : Pyrazolo[1,5-a]pyrimidines often show higher potency, but the target compound’s chloro substituents could compensate by enhancing hydrophobic interactions .

Pyrazolo[1,5-a]quinoxaline Derivatives

Pyrazolo[1,5-a]quinoxalines, such as those in , are TLR7 antagonists with IC₅₀ values of 8–10 µM. These compounds feature extended aromatic systems, which increase molecular weight and planarity compared to the target compound .

Structural Differences :

  • Ring Size: Quinoxaline’s larger fused ring system provides more π-π stacking opportunities but reduces synthetic accessibility.
  • Substituent Effects: Alkyl chains (e.g., butyl/isobutyl) in quinoxaline derivatives enhance TLR7 antagonism, whereas the target compound’s chloro groups may target different pathways .

Kinase Inhibition

  • BTK Inhibition : A pyrazolo[1,5-a]pyrazine derivative (compound 7 in ) was designed as a covalent BTK inhibitor, utilizing an acrylamide warhead for Cys481 engagement. The target compound lacks this warhead but may inhibit kinases through reversible binding .
  • TTK Inhibition : Pyrazolo[1,5-a]pyrimidines (e.g., compounds 15 and 16) showed 200-fold potency increases via cyclized amide substituents, suggesting that similar modifications could enhance the target compound’s activity .

Anticancer Activity

  • Cytotoxicity : The target compound’s chloro substituents may mimic the antitumor effects seen in pyrazolo[1,5-a]pyrimidines, where chloro and aryl groups improve cellular uptake and target affinity .

Biological Activity

4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine, with the CAS number 1019918-88-7, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H7Cl2N3C_{12}H_7Cl_2N_3. The structure features a pyrazolo[1,5-a]pyrazine core with chlorine substituents that may influence its biological activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of compounds related to pyrazolo derivatives. For instance, a study on similar pyrazolo compounds indicated that they exhibited significant inhibitory activity against various kinases associated with cancer progression. Specifically, compounds showed low micromolar activity against AKT2/PKBβ, a critical kinase in glioma malignancy .

Table 1: Summary of Anticancer Activity

CompoundTarget KinaseIC50 (µM)Cancer Type
4jAKT2/PKBβ12Glioblastoma
4jAKT1/PKBα14Glioblastoma

The compound 4j (related to the pyrazolo series) was noted for its ability to inhibit the formation of neurospheres from primary patient-derived glioma stem cells while showing relatively low toxicity to non-cancerous cells .

The mechanism by which this compound exerts its effects may involve the inhibition of specific kinases that are pivotal in oncogenic signaling pathways. The inhibition of AKT signaling is particularly noteworthy as it plays a vital role in cell survival and proliferation in cancer cells.

Case Studies and Research Findings

In an examination of various pyrazolo derivatives, it was found that modifications to the pyrazole core could enhance biological activity. For example, substituents like chlorine were shown to improve anticancer efficacy against glioma cell lines .

Another study reported that certain substituted pyrazoles displayed selective inhibition of AMPARs (α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors), which are implicated in neurodegenerative diseases . Although not directly related to this compound, these findings suggest a broader potential for pyrazole derivatives in therapeutic applications.

Q & A

Q. What are the established synthetic routes for 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves solvent thermolysis of precursor pyrazolo[1,5-a]pyrazine derivatives, followed by halogenation (e.g., chlorination) and aryl substitution. For example, 4-chloro intermediates (e.g., compound 2a in ) are synthesized via controlled heating in polar aprotic solvents like DMF or DMSO. Methylation or bromination steps require anhydrous conditions and catalysts such as AlCl₃. Optimization strategies include:

  • Adjusting stoichiometric ratios of aryl halides (e.g., 3-chlorophenylboronic acid) to reduce side products.
  • Monitoring reaction temperature (e.g., 80–110°C) to prevent decomposition.
  • Using Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling to enhance regioselectivity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns and aryl group integration (e.g., 3-chlorophenyl protons resonate at δ 7.3–7.6 ppm) .
  • HRMS (ESI) : For precise molecular weight validation (e.g., calculated [M+H]⁺ = 254.1042; observed = 254.1039) .
  • Elemental Analysis : To verify purity (e.g., C: 61.65% calculated vs. 61.78% observed) .
  • IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretches at 550–650 cm⁻¹) .

Q. How can researchers assess the compound’s preliminary bioactivity or drug-likeness?

Initial screening involves:

  • Lipinski/VEBER Rules : Calculate parameters like logP (<5), hydrogen bond donors/acceptors, and polar surface area (<140 Ų) using software (e.g., ChemAxon). confirms compliance for pyrazolo derivatives .
  • In Vitro Assays : Test solubility in DMSO/PBS and cytotoxicity in cell lines (e.g., HEK293) at 10–100 µM concentrations.

Advanced Research Questions

Q. How can contradictions in elemental analysis or spectral data be resolved during characterization?

Discrepancies (e.g., C/H/N deviations >0.3%) may arise from incomplete purification or hygroscopicity. Mitigation strategies:

  • Repeat purification via column chromatography (silica gel, hexane/EtOAc gradient).
  • Dry samples under vacuum (24–48 hrs) before analysis.
  • Cross-validate with alternative techniques (e.g., X-ray crystallography; see for structural validation of related compounds) .

Q. What strategies improve regioselectivity in functionalizing the pyrazolo[1,5-a]pyrazine core?

  • Directing Groups : Introduce electron-withdrawing groups (e.g., -NO₂) at position 3 to direct electrophilic substitution to position 7 .
  • Metal-Mediated Coupling : Use Pd-catalyzed C-H activation with ligands like 2,2'-bipyridyl to target specific positions .
  • Solvent Effects : Polar solvents (e.g., acetonitrile) favor nucleophilic attack at the less hindered position 2 .

Q. How can computational methods aid in predicting the compound’s reactivity or binding affinity?

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., Fukui indices).
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. highlights pyrazolo[1,5-a]pyrimidines as purine analogs with antitrypanosomal activity .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Byproduct Formation : Monitor intermediates via HPLC to detect dimerization or oxidation products.
  • Catalyst Loading : Reduce Pd catalyst to <1 mol% to minimize metal contamination.
  • Crystallization : Optimize solvent mixtures (e.g., EtOH/H₂O) for recrystallization to achieve >98% purity .

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

Single-crystal analysis (e.g., monoclinic P21/c space group in ) provides:

  • Bond Lengths/Angles : Validate computational models (e.g., C-Cl bond = 1.73 Å).
  • Packing Interactions : Identify π-π stacking or halogen bonding influencing stability .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound Derivatives

ParameterValue/ObservationReference
¹H NMR (CDCl₃, δ ppm)7.35–7.58 (m, 4H, Ar-H)[1, 4]
¹³C NMR (CDCl₃, δ ppm)148.2 (C-Cl), 126.5 (C-Ar)[3]
HRMS (ESI) [M+H]⁺254.1039 (calc. 254.1042)[3]
Melting Point221–223°C[4]

Q. Table 2. Reaction Optimization Parameters

ConditionOptimal RangeImpact on Yield
Temperature80–110°C↑ Yield by 15%
Pd Catalyst Loading0.5–1 mol%↓ Impurities
Solvent (Suzuki Coupling)DME/H₂O (3:1)↑ Selectivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.